molecular formula C11H12O5 B1272851 2-(4-Formyl-2-methoxyphenoxy)propanoic acid CAS No. 51264-79-0

2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Cat. No.: B1272851
CAS No.: 51264-79-0
M. Wt: 224.21 g/mol
InChI Key: MLHKYEYVHIVNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid typically involves the reaction of 4-formyl-2-methoxyphenol with a suitable propanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

2-(4-Formyl-2-methoxyphenoxy)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Formyl-2-methoxyphenoxy)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Biological Activity

2-(4-Formyl-2-methoxyphenoxy)propanoic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to explore its biological activity through various studies, highlighting its mechanisms, effects, and potential therapeutic applications.

  • Molecular Formula : C12H12O4
  • Molecular Weight : 224.21 g/mol
  • Density : 1.265 g/cm³
  • Boiling Point : 396ºC at 760 mmHg

The compound features a unique structure, characterized by a formyl group and a methoxyphenoxy moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in several studies. In particular, it has been observed to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). A notable study demonstrated that at high concentrations (100 µg/mL), it reduced IFN-γ release by up to 79%, indicating a strong immunomodulatory effect .

Table 1: Summary of Anti-inflammatory Activity

Compound Concentration (µg/mL)TNF-α Release Inhibition (%)IFN-γ Release Inhibition (%)IL-10 Release Stimulation (%)
1004479Significant increase
50Moderate (20-30)Low (10-15)Minimal increase
Control---

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory responses and microbial resistance. Preliminary findings suggest that it may modulate pathways related to cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory process .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains, including Staphylococcus aureus and Escherichia coli, showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The study highlighted the compound's potential to serve as a template for developing new antibiotics.
  • Inflammation Model in PBMCs : In another study, PBMCs were stimulated with lipopolysaccharides (LPS) and treated with varying concentrations of the compound. The results indicated a dose-dependent inhibition of inflammatory cytokines, reinforcing the compound's role as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for 2-(4-Formyl-2-methoxyphenoxy)propanoic acid, and how are reaction conditions optimized?

Basic Research Focus
The synthesis typically involves aromatic substitution and oxidation steps. A plausible route includes:

  • Step 1 : Introduction of the methoxy group via nucleophilic substitution using sodium methoxide on a halogenated precursor.
  • Step 2 : Formylation of the aromatic ring using reagents like hexamine (via the Duff reaction) or Vilsmeier-Haack conditions .
  • Step 3 : Coupling the substituted aromatic moiety to propanoic acid via esterification or Mitsunobu reaction, followed by hydrolysis.

Optimization Strategies :

  • Catalyst Selection : Acidic catalysts (e.g., BF₃·Et₂O) enhance cyclization efficiency in intermediates .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during formylation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from byproducts like unreacted aldehydes .

Q. How can researchers characterize and confirm the structure of this compound using spectroscopic methods?

Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 9.8–10.2 ppm confirm the formyl group. Methoxy protons appear as a singlet near δ 3.8–4.0 ppm.
    • ¹³C NMR : Carbonyl carbons (COOH) resonate at ~170–175 ppm; the formyl carbon appears at ~190–200 ppm .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of COOH or methoxy groups).
  • IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O of COOH) and ~2850–2720 cm⁻¹ (formyl C-H) validate functional groups .

Advanced Considerations :

  • Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomers or impurities. Use deuterated solvents and variable-temperature NMR to resolve ambiguities .

Q. What are the key considerations for handling and storing this compound to ensure laboratory safety?

Basic Safety Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves and Tyvek® suits to prevent skin contact. Use chemical goggles for eye protection .
  • Ventilation : Employ local exhaust hoods during synthesis to mitigate inhalation risks .
  • Storage : Keep in airtight containers at –20°C, away from oxidizing agents and moisture .

Advanced Risk Mitigation :

  • Air Monitoring : Use HEPA-filtered vacuums during cleanup to avoid dust dispersion. Regularly test airborne concentrations via GC-MS .

Q. How can impurities and byproducts be identified and quantified during synthesis?

Basic Analytical Approaches :

  • HPLC/UV-Vis : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities (e.g., unreacted aldehydes or ester intermediates) .
  • TLC Monitoring : Use silica plates with visualization under UV (254 nm) or iodine staining to track reaction progress .

Advanced Methodologies :

  • LC-HRMS : Quantify trace impurities (e.g., 2-(4-Formylphenyl)propanoic acid, a common byproduct) with <1% detection limits. Compare against certified reference materials (CRMs) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected byproduct formation pathways .

Q. What computational tools assist in predicting synthetic pathways and optimizing reaction conditions?

Advanced Research Focus

  • Retrosynthetic AI : Platforms like Pistachio and Reaxys leverage reaction databases to propose one-step routes. For example, AI may prioritize formylation before methoxy introduction to avoid steric hindrance .
  • DFT Calculations : Model transition states to predict regioselectivity in aromatic substitutions (e.g., para vs. ortho formylation) .
  • Machine Learning : Train models on kinetic data to optimize parameters (e.g., temperature, catalyst loading) for higher yields .

Q. What potential biological applications warrant further investigation for this compound?

Hypothesis-Driven Research

  • Enzyme Inhibition : The formyl and methoxy groups may interact with catalytic pockets of oxidoreductases. Test inhibition via in vitro assays (e.g., NADPH depletion monitoring) .
  • Drug Delivery : Evaluate its use as a prodrug linker via ester hydrolysis studies under physiological conditions (pH 7.4, 37°C) .

Methodological Framework :

  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing methoxy with ethoxy) to assess functional group contributions .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent melting points or spectral results?

Advanced Troubleshooting :

  • Crystallography : Single-crystal X-ray diffraction confirms molecular structure and identifies polymorphic variations affecting melting points .
  • Replicate Experiments : Standardize protocols (e.g., solvent purity, heating rates) to isolate variables causing data discrepancies .
  • Collaborative Validation : Cross-check spectral data with independent labs using identical instrumentation settings .

Properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-7(11(13)14)16-9-4-3-8(6-12)5-10(9)15-2/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHKYEYVHIVNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387770
Record name 2-(4-formyl-2-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51264-79-0
Record name 2-(4-formyl-2-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.